molecular formula C9H16O4 B6615998 2-(3-hydroxyoxan-3-yl)-2-methylpropanoicacid CAS No. 1341954-04-8

2-(3-hydroxyoxan-3-yl)-2-methylpropanoicacid

Cat. No.: B6615998
CAS No.: 1341954-04-8
M. Wt: 188.22 g/mol
InChI Key: CMJLFKHDMXJKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)4-3-5-13-6-9/h12H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLFKHDMXJKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3-hydroxyoxan-3-yl derivatives and methylpropanoic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl group back to a hydroxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.

Scientific Research Applications

2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the methylpropanoic acid group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substitutions

2-(3-Hydroxycyclohexyl)-2-methylpropanoic Acid
  • Molecular Formula : C₁₀H₁₈O₃ ()
  • CAS Number: Not explicitly listed.
  • Key Differences: Replaces the oxane ring with a cyclohexane ring. Increased hydrophobicity due to the larger, non-polar cyclohexyl group. Potential for different metabolic stability compared to the oxane derivative due to ring strain and oxidation susceptibility .
1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula: Not explicitly provided ().
  • Key Differences: Cyclopropane ring fused to the oxolane (tetrahydrofuran) ring.

Aromatic Derivatives with 2-Methylpropanoic Acid Backbone

2-(3-Chlorophenyl)-2-methylpropanoic Acid
  • Molecular Formula : C₁₀H₁₁ClO₂ ()
  • CAS Number: Not explicitly listed.
  • Applications : Industrial use as a pharmaceutical intermediate; market analysis highlights its role in synthesizing anti-inflammatory agents .
  • Key Differences: Aromatic chlorophenyl group enhances lipophilicity compared to the oxane derivative. Potential for π-π stacking interactions in drug-receptor binding .
2-(3-Methoxyphenyl)-2-methylpropanoic Acid
  • Molecular Formula : C₁₁H₁₄O₃ ()
  • CAS Number : 17653-94-0
  • Applications : High-purity pharmaceutical intermediate.
  • Key Differences :
    • Methoxy group increases electron density on the aromatic ring, altering reactivity in substitution reactions .

Pharmacologically Active Analogs

Bezafibrate (BM15075)
  • Molecular Formula: C₁₉H₂₀ClNO₄ ()
  • Key Features :
    • Aryloxy group linked to a chlorobenzamide moiety.
    • Clinically used to lower triglycerides (43% reduction) and cholesterol (20–25% reduction) by activating PPAR-α receptors .
  • Comparison :
    • The oxane derivative lacks the chlorobenzamide group, likely reducing its lipid-lowering efficacy.
3-Hydroxy-2-[(E-p-hydroxycinnamoyl)oxy]propanoic Acid
  • Molecular Formula : C₁₂H₁₂O₆ ()
  • Key Features: Natural product analog with a cinnamoyl ester group. Exhibits antioxidant properties due to the phenolic hydroxyl group .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
2-(3-Hydroxyoxan-3-yl)-2-methylpropanoic acid C₁₁H₁₆F₃NO₄ 283.25 Oxane ring, hydroxyl Pharmaceutical intermediate
2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid C₁₀H₁₈O₃ 186.25 Cyclohexane ring Research chemical
2-(3-Chlorophenyl)-2-methylpropanoic acid C₁₀H₁₁ClO₂ 198.65 Chlorophenyl Anti-inflammatory synthesis
Bezafibrate C₁₉H₂₀ClNO₄ 361.82 Chlorobenzamide, aryloxy Lipid-lowering drug

Biological Activity

2-(3-Hydroxyoxan-3-yl)-2-methylpropanoic acid, a hydroxy carboxylic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by a hydroxyl group and an oxane ring, which contribute to its unique properties and interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid is primarily attributed to its ability to interact with various biochemical pathways. The presence of the hydroxyl group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting substrate availability and product formation.
  • Receptor Modulation: It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with 50 µM of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid is crucial for evaluating its therapeutic potential.

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismHepatic
ExcretionRenal

Therapeutic Applications

Given its biological activities, 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid shows promise in several therapeutic areas:

  • Antimicrobial Agents: Potential use in developing new antibiotics.
  • Cancer Therapy: Further investigation into its role as an anticancer agent.
  • Metabolic Disorders: Possible applications in metabolic regulation due to its enzymatic interactions.

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